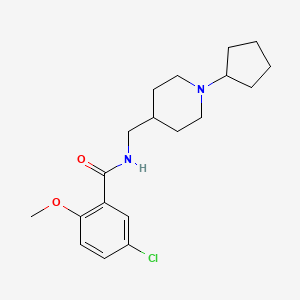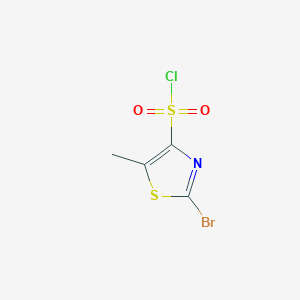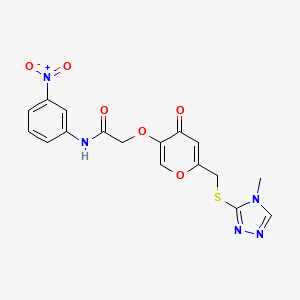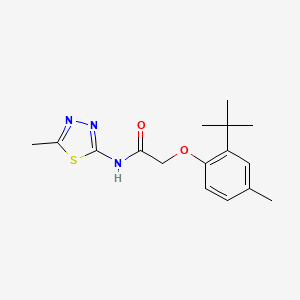
5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide is a chemical compound that has been widely studied for its potential as a pharmaceutical agent. It is a member of the benzamide class of compounds, which are known to have a range of biological activities.
作用机制
The mechanism of action of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide involves its interaction with the dopamine D3 receptor. This receptor is involved in the regulation of movement and reward pathways in the brain, and is known to be a target for the treatment of neurological disorders such as Parkinson's disease. This compound has been shown to have a high affinity for the dopamine D3 receptor, and may act as an agonist or antagonist depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but it is believed to have an impact on the dopamine system in the brain. This may lead to changes in movement, reward pathways, and drug-seeking behavior. Further research is needed to fully elucidate the effects of this compound.
实验室实验的优点和局限性
The advantages of using 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide in lab experiments include its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders and drug addiction. However, its limitations include its potential toxicity and the need for further research to fully understand its effects.
未来方向
There are many potential future directions for research on 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide. These include further studies on its potential as a treatment for neurological disorders and drug addiction, as well as investigations into its mechanism of action and biochemical and physiological effects. Other potential areas of research include the development of new synthetic methods for this compound and the exploration of its potential as a tool for studying the dopamine system in the brain. Overall, there is much to be learned about this promising compound, and further research is needed to fully understand its potential as a pharmaceutical agent.
合成方法
The synthesis of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide involves a multi-step process that begins with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 1-cyclopentylpiperidine in the presence of a base to form the amide linkage. Finally, the resulting compound is chlorinated using thionyl chloride to give the final product.
科学研究应用
5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide has been studied for its potential as a pharmaceutical agent, particularly as a treatment for neurological disorders such as Parkinson's disease. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of movement and reward pathways in the brain. This compound has also been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
5-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O2/c1-24-18-7-6-15(20)12-17(18)19(23)21-13-14-8-10-22(11-9-14)16-4-2-3-5-16/h6-7,12,14,16H,2-5,8-11,13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLRSRPARHKNJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2390890.png)


![(8-methyl-2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate](/img/structure/B2390894.png)

![N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide](/img/structure/B2390898.png)




![3-(3-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2390905.png)


